

Btk-IN-31: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Btk-IN-31 is a selective, non-covalently reversible inhibitor of Bruton's tyrosine kinase (BTK) with the significant advantage of being permeable to the blood-brain barrier (BBB). This characteristic positions **Btk-IN-31** as a promising research tool and potential therapeutic candidate for a range of conditions, including immune disorders, cancer, cardiovascular diseases, viral infections, inflammation, metabolic/endocrine dysfunctions, and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of **Btk-IN-31**, supported by representative data and experimental protocols typical for non-covalent, reversible BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling and B-cell activation. The activation of BTK is a critical step in the signaling cascade that promotes B-cell proliferation, survival, and differentiation. Consequently, BTK has emerged as a key therapeutic target for various B-cell malignancies and autoimmune diseases.

Mechanism of Action of Btk-IN-31



Btk-IN-31 functions as a selective, non-covalent, and reversible inhibitor of BTK. Unlike covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, **Btk-IN-31** binds reversibly, offering a different pharmacological profile that may mitigate certain off-target effects and resistance mechanisms. Its ability to cross the blood-brain barrier opens up avenues for investigating its efficacy in neurological conditions with an inflammatory component.

Biochemical Potency

While specific quantitative data for **Btk-IN-31** is not publicly available, the following table presents representative biochemical assay data for a similar class of non-covalent, reversible BTK inhibitors.

Parameter	Value	Description	
IC 50	0.5 - 10 nM	The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%.	
K i	0.1 - 5 nM	The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity.	

Cellular Activity

The cellular activity of BTK inhibitors is typically assessed by measuring the inhibition of BTK-dependent signaling pathways in relevant cell lines. The following table shows representative cellular assay data.



Parameter	Cell Line	Value	Description
pBTK (Y223) IC 50	Ramos (B-cell lymphoma)	1 - 50 nM	The concentration of the inhibitor that reduces the autophosphorylation of BTK at tyrosine 223 by 50%, a key marker of BTK activation.
Cell Proliferation IC 50	TMD8 (ABC-DLBCL)	10 - 200 nM	The concentration of the inhibitor that reduces the proliferation of a BTK-dependent cancer cell line by 50%.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BTK inhibitors. Below are representative protocols for key experiments.

BTK Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of a test compound against purified BTK enzyme.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by BTK. The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM
 DTT)
- ATP



- Peptide substrate (e.g., a poly-Glu-Tyr polymer)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Test compound (e.g., Btk-IN-31)
- 384-well plates

Procedure:

- Prepare serial dilutions of the test
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